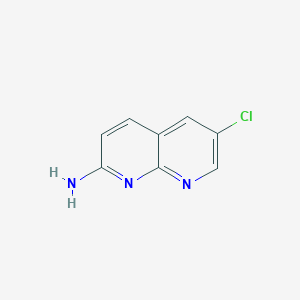

6-氯-1,8-萘啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a part of the 1,8-naphthyridines class of compounds, which have gained attention due to their diverse biological activities .

Synthesis Analysis

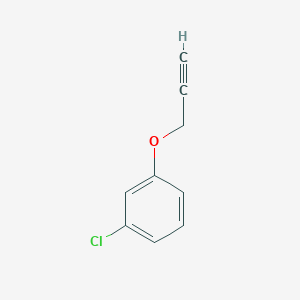

The synthesis of 1,8-naphthyridines, including 6-Chloro-1,8-naphthyridin-2-amine, has been a subject of research. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular weight of 6-Chloro-1,8-naphthyridin-2-amine is 179.61 g/mol . Its IUPAC name is 6-chloro[1,8]naphthyridin-2-amine and its InChI code is 1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .科学研究应用

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . A compound containing 1,8-naphthyridine core, Gemifloxacin, has reached the drug market .

Materials Science

This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthetic Chemistry

1,8-Naphthyridines can be synthesized through multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Anticancer Research

Hybrid pharmacophores encompassing β-lactams, 1,8-naphthyridine, and secondary amines/pyridines have been synthesized and evaluated for their anticancer activities . Compounds were found to have promising antitubercular efficacy and displayed potency against both Gram-positive and Gram-negative bacteria .

Ligands in Coordination Chemistry

1,8-Naphthyridines can act as ligands in coordination chemistry . Ligands are ions or molecules that donate an electron pair to a central atom, forming a coordination complex. This property can be utilized in various fields such as catalysis, materials science, and medicinal chemistry.

Antimicrobial Research

Hybrid pharmacophores encompassing β-lactams, 1,8-naphthyridine, and secondary amines/pyridines have been synthesized and evaluated for their antimicrobial activities . These compounds displayed potency against both Gram-positive and Gram-negative bacteria .

Antiviral Research

1,8-Naphthyridines have shown potential use in medicinal chemistry applications including anti-human immunodeficiency virus (HIV) activities .

Analgesic Research

1,8-Naphthyridines have been used in the development of analgesics, which are medications used to relieve pain .

Anti-inflammatory Research

Compounds containing 1,8-naphthyridine have demonstrated potential use in anti-inflammatory applications .

Antioxidant Research

1,8-Naphthyridines have shown antioxidant activities, which can help protect the body’s cells from damage .

安全和危害

未来方向

Research on 1,8-naphthyridines is ongoing, with recent advancements in their synthesis and understanding of their biological activities . Future research may focus on developing new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .

属性

IUPAC Name |

6-chloro-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTNMAMRFFNROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493123 |

Source

|

| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,8-naphthyridin-2-amine | |

CAS RN |

64874-37-9 |

Source

|

| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)